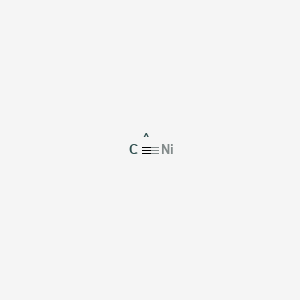

Nickel carbide (NiC)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nickel carbide (NiC) is a compound consisting of nickel and carbon It is part of the broader family of transition metal carbides, which are known for their hardness, high melting points, and catalytic properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Nickel carbide can be synthesized through various methods, including:

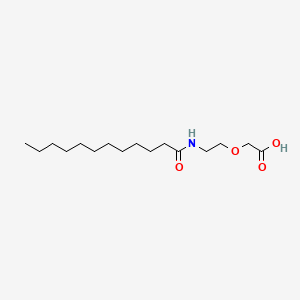

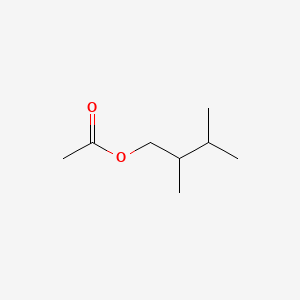

Thermal Decomposition: One common method involves the thermal decomposition of nickel acetylacetonate (Ni(acac)₂) at 250°C in a mixture of oleylamine and 1-octadecene. This process yields nickel carbide nanoparticles.

Chemical Vapor Deposition (CVD): Another method involves the reaction of nickel with a carbon-containing gas at high temperatures. This method is often used to produce thin films of nickel carbide.

Industrial Production Methods

While specific industrial production methods for nickel carbide are not extensively documented, the principles of thermal decomposition and chemical vapor deposition can be scaled up for industrial applications. The choice of method depends on the desired form and purity of the nickel carbide.

Analyse Des Réactions Chimiques

Nickel carbide undergoes various chemical reactions, including:

Hydrogenation: Nickel carbide nanoparticles are effective catalysts for the hydrogenation of nitro and alkyne moieties. The reactions typically occur under hydrogen gas (H₂) at pressures around 7 bar and temperatures below 100°C.

Oxidation: Nickel carbide can be oxidized to form nickel oxide (NiO) and carbon dioxide (CO₂) under appropriate conditions.

Reduction: Nickel carbide can be reduced back to nickel and carbon under reducing conditions, such as in the presence of hydrogen gas at high temperatures.

Common reagents used in these reactions include hydrogen gas, oxygen, and various organic substrates. The major products formed depend on the specific reaction conditions and substrates used.

Applications De Recherche Scientifique

Nickel carbide has several scientific research applications, including:

Electrocatalysis: Nickel carbide has been investigated for its potential in electrocatalysis, particularly in the oxygen evolution reaction (OER) and hydrogen oxidation reaction (HOR).

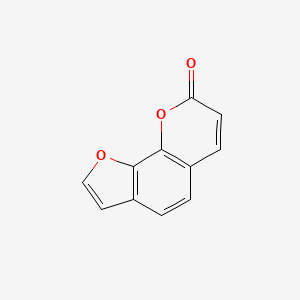

Material Science: Nickel carbide is studied for its role in the growth of carbon nanotubes and graphene, where it may act as an intermediate or form carbide interface layers.

Mécanisme D'action

The catalytic activity of nickel carbide is attributed to its ability to facilitate electron transfer and adsorption of reactants. For example, in hydrogenation reactions, nickel carbide nanoparticles provide active sites for the adsorption of hydrogen and the substrate, promoting the reduction process . In electrocatalysis, the interfacial synergy between nickel and nickel carbide enhances electron transfer and regulates the absorption strengths of hydrogen and hydroxide ions .

Comparaison Avec Des Composés Similaires

Nickel carbide can be compared with other transition metal carbides, such as:

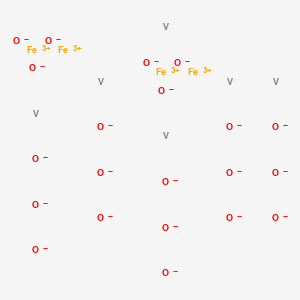

Iron carbide (Fe₃C): Known for its hardness and use in steel production.

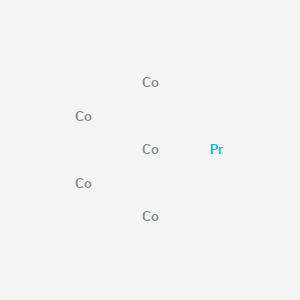

Cobalt carbide (Co₃C): Used in catalysis and magnetic materials.

Tungsten carbide (WC): Widely used in cutting tools and wear-resistant applications.

Nickel carbide is unique due to its specific catalytic properties and potential applications in hydrogenation and electrocatalysis. Its ability to form stable nanoparticles and its effectiveness in various catalytic reactions set it apart from other carbides.

Propriétés

Numéro CAS |

63369-40-4 |

|---|---|

Formule moléculaire |

CNi |

Poids moléculaire |

70.704 g/mol |

Nom IUPAC |

methylidynenickel |

InChI |

InChI=1S/C.Ni |

Clé InChI |

VMWYVTOHEQQZHQ-UHFFFAOYSA-N |

SMILES canonique |

[C]#[Ni] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)